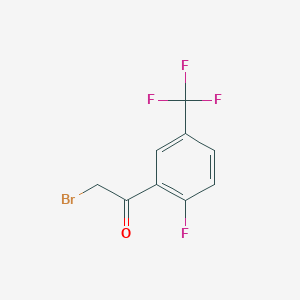
2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone
Overview
Description
“2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone” is a chemical compound with diverse applications. This compound finds utility in scientific research, enabling advancements across various fields due to its unique properties and versatility1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”. However, similar compounds such as “2-Bromo-5-(trifluoromethyl)phenylboronic acid” are available2, which suggests that similar synthetic routes may be applicable.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, I couldn’t find specific information on the molecular structure of “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”. However, similar compounds such as “2-Bromo-5-(trifluoromethyl)phenylboronic acid” are used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, I couldn’t find specific information on these properties.Scientific Research Applications
Summary of the Application
Trifluoromethylpyridines, which have a similar structure to the compound you mentioned, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions, including cyclocondensation reactions and chlorine/fluorine exchange .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of FDA-Approved Drugs
Summary of the Application
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs have numerous pharmacological activities.
Methods of Application or Experimental Procedures
The synthesis of these drugs involves incorporating the TFM group into potential drug molecules .
Results or Outcomes
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
3. Synthesis of Hepatitis C Virus (HCV) NS3 Protease Inhibitors
Summary of the Application
2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, has been used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Methods of Application or Experimental Procedures
The synthesis of these inhibitors involves incorporating the 2-Bromo-5-(trifluoromethyl)aniline into potential drug molecules .
Results or Outcomes
The inhibitors have shown potential in inhibiting the HCV NS3 protease, which is crucial for the replication of the virus .
4. Synthesis of OLED Dyes
Summary of the Application
2-Bromo-5-fluorobenzonitrile, a compound similar to the one you mentioned, is a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .
Methods of Application or Experimental Procedures
The synthesis of these dyes involves incorporating the 2-Bromo-5-fluorobenzonitrile into potential dye molecules .
Results or Outcomes
The TADF dyes have shown potential in improving the efficiency and lifespan of OLED devices .
5. Synthesis of Various Bioactive Compounds
Summary of the Application
The derivatives of 1,3-diazole, which can be synthesized from compounds similar to the one you mentioned, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The synthesis of these bioactive compounds involves incorporating the 1,3-diazole moiety into potential drug molecules .
Results or Outcomes
These bioactive compounds have shown potential in treating various diseases and conditions .
6. Synthesis of Refomatsky Reagents
Summary of the Application
2-Bromo-5-(trifluoromethyl)pyridine, a compound similar to the one you mentioned, is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Methods of Application or Experimental Procedures
The synthesis of these reagents involves incorporating the 2-Bromo-5-(trifluoromethyl)pyridine into potential reagent molecules .
Results or Outcomes
The Refomatsky reagents have shown potential in various organic synthesis reactions .
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, I couldn’t find specific information on its safety and hazards.
Future Directions
The future directions of a compound refer to its potential applications and research directions. For “2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone”, it finds utility in scientific research, enabling advancements across various fields due to its unique properties and versatility1.
Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
2-bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPAQYQHUGXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381132 | |
| Record name | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
202664-36-6 | |
| Record name | 2-Bromo-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



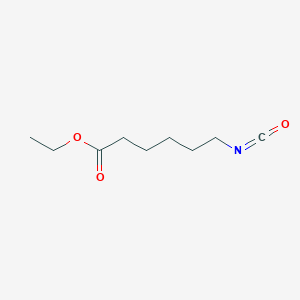
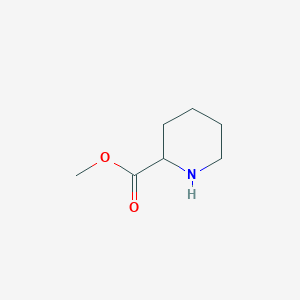
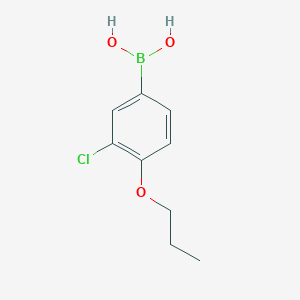
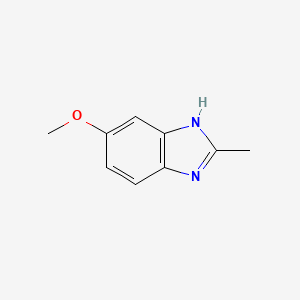
![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)
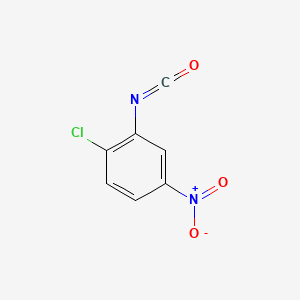
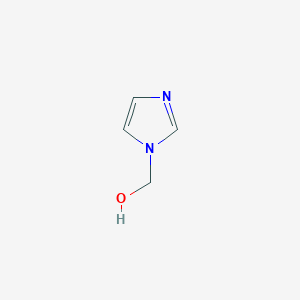
![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)
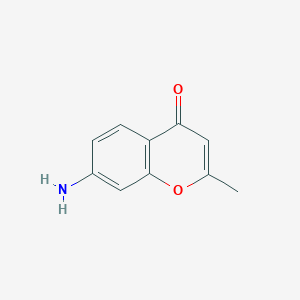
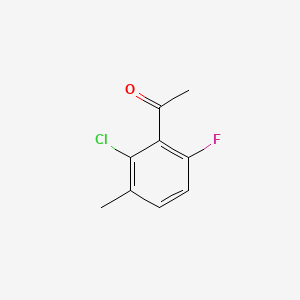
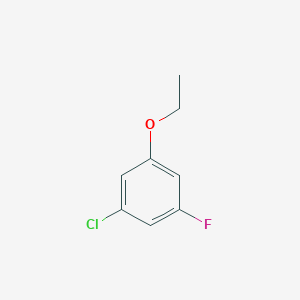
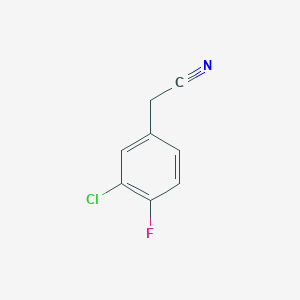
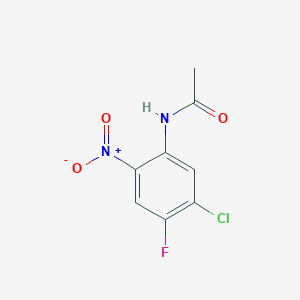
![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)